molecular formula C12H11ClO3 B8606135 Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate CAS No. 89781-40-8

Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No. B8606135
CAS RN: 89781-40-8
M. Wt: 238.66 g/mol
InChI Key: YSFOMBDGYPODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89781-40-8

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H11ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3

InChI Key

YSFOMBDGYPODOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Fifteen grams (92 m mol) of fumaric acid monomethyl ester chloride were added dropwise under stirring over a period of 25 minutes to a mixture of 200 ml of chlorobenzene and 18.4 gm (138 m mol) of aluminum chloride at 20° C. After heating for 45 minutes at 40° C., the mixture was cooled, poured on ice/water containing 30 ml of concentrated hydrochloric acid, and taken up in methylene chloride, and the solution was evaporated (under reduced pressure toward the end). The residue was recrystallized from petroleum ether, and 5.7 gm of pure 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester (melting point: 58°-60° C.) were obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 4.22 g of 3-(4-chlorobenzoyl)-acrylic acid in 40 ml of dimethylformamide were added 3.68 g of dimethyl sulfate and 1.36 g of potassium carbonate, and the mixture was stirred at room temperature for 3 hours. To the reaction solution was added diethyl ether. The mixture was washed, in turn, with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over magnesium sulfate. The diethyl ether was removed from the mixture by evaporation, and the residue was recrystallized from hexane to give 2.68 g of ethyl 3-(4-chlorobenzoyl)acrylate.
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